2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.77 g/mol. This compound has garnered attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide involves several steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular mechanisms and pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anticancer or antimicrobial agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, some benzenesulfonamide derivatives are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide include other benzenesulfonamide derivatives such as:
4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Known for its anticancer properties.
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide: Another derivative with potential therapeutic applications.
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound in certain contexts.
Biological Activity
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClNO3S
- Molecular Weight : 289.77 g/mol
- CAS Number : 1396885-19-0
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrase IX , an enzyme often overexpressed in various cancers. This inhibition can lead to altered cellular pH regulation and apoptosis in cancer cells, making it a candidate for anticancer therapies.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives can possess significant antimicrobial properties, potentially effective against various bacteria and fungi.
- Anticancer Potential : Studies suggest that this compound may inhibit tumor growth by affecting metabolic pathways in cancer cells.
- Enzyme Inhibition : As mentioned, the inhibition of carbonic anhydrase IX highlights its role in modulating enzyme activity, which is crucial in many physiological processes.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
-
Anticancer Studies :
- A study evaluated the compound's effect on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential application as an antimicrobial agent.
-
Enzyme Interaction :
- Kinetic studies revealed that this compound acts as a competitive inhibitor of carbonic anhydrase IX, with an inhibition constant (Ki) suggesting a strong binding affinity.
Data Table: Biological Activities
Activity Type | Target/Pathway | Effect | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |
Antimicrobial | Escherichia coli | Significant growth inhibition | |
Anticancer | Cancer cell lines | Dose-dependent proliferation inhibition | |
Enzyme Inhibition | Carbonic Anhydrase IX | Competitive inhibition |
Properties
IUPAC Name |
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-10-3-1-2-4-12(10)18(16,17)14-8-7-11(15)9-5-6-9/h1-4,9,11,14-15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJDMUXJOXHQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.